

# Meta-analysis of clinical trials involving Cefmetazole and other cephalosporins

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## Compound of Interest

Compound Name: Cefmetazole

Cat. No.: B193816

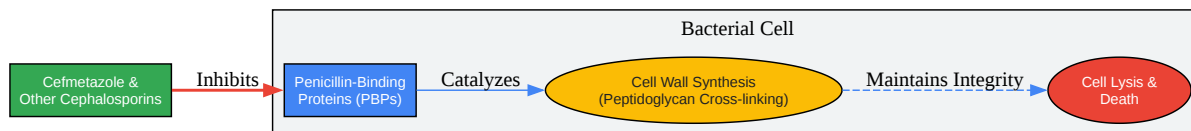
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## Cefmetazole in Clinical Practice: A Comparative Meta-Analysis

This guide provides a meta-analysis of clinical trials involving **Cefmetazole**, a second-generation cephalosporin, and compares its performance against other cephalosporins in various clinical applications, primarily surgical prophylaxis. The data presented is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available experimental data.

## Mechanism of Action: Cephalosporins

Cephalosporins, including **Cefmetazole**, are a class of  $\beta$ -lactam antibiotics that exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.<sup>[1]</sup> They bind to and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death. **Cefmetazole**, as a cephamycin, is noted for its stability against  $\beta$ -lactamases, enzymes produced by some bacteria that can inactivate many penicillins and some cephalosporins.<sup>[1]</sup>



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Caption: Mechanism of action for **Cefmetazole** and other cephalosporins.

## Efficacy in Surgical Prophylaxis: Cefmetazole vs. Other Cephalosporins

Clinical trials have frequently evaluated **Cefmetazole**'s role in preventing surgical site infections (SSIs), often comparing it to another second-generation cephalosporin, Cefoxitin. The data suggests comparable efficacy between the two in various surgical settings.

## Cefmetazole vs. Cefoxitin in Abdominal and Hysterectomy Procedures

Study Type	Surgical Procedure	Cefmetazole Group (Infection Rate)	Cefoxitin Group (Infection Rate)	Outcome	Reference
Randomized Controlled Trial	Elective Abdominal Surgery	3/89 (3.4%)	6/39 (15.4%)	Both regimens were acceptable with minimal toxicity.	<a href="#">[2]</a>
Randomized Prospective Study	Abdominal Surgery	Not specified, but 3 total infections out of 89 patients	Not specified, but no significant difference between groups	Cefmetazole appears to be as safe and efficacious as Cefoxitin.	<a href="#">[3]</a>

## Broader Context: Second-Generation Cephalosporins in Surgical Prophylaxis

A large-scale meta-analysis provides a broader view of how different cephalosporin generations perform in preventing SSIs. While this analysis did not isolate **Cefmetazole**, it grouped it with other second-generation cephalosporins like cefuroxime and cefamandole for comparison against the first-generation cephalosporin, cefazolin. The findings indicate that first-generation cephalosporins are as effective as second and third-generation cephalosporins for surgical prophylaxis.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Comparison	Cefazolin Group (SSI Rate)	Comparator Group (SSI Rate)	Statistical Significance	Reference
Cefazolin vs. Other Cephalosporins (Cefuroxime, Ceftriaxone, Cefamandole)	3.51% (6327 patients)	3.58% (6119 patients)	Not statistically significant.	[4][6]
Cefazolin vs. Cefuroxime	4.05%	4.15%	Not statistically significant.	[4]
Cefazolin vs. Cefamandole	3.92%	3.54%	Not statistically significant.	[4]

## Efficacy in Treating Infections

Beyond prophylaxis, **Cefmetazole** has been evaluated for treating active infections. A recent study compared its effectiveness to Flomoxef for urinary tract infections (UTIs), including those caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing bacteria.

Drug	Indication	Key Findings	Reference
Cefmetazole vs. Flomoxef	Urinary Tract Infections	Both drugs showed similar susceptibility rates for third-generation cephalosporin-resistant E. coli and K. pneumoniae. The effectiveness of Flomoxef was found to be comparable to that of Cefmetazole in treating UTIs without major complications.	[8]

## Adverse Events Profile

**Cefmetazole** is generally well-tolerated, with side effects reported in 2% to 4% of patients in large studies.<sup>[9]</sup> The adverse event profile is similar to other cephalosporins.

Adverse Event Category	Reported Effects for Cefmetazole	Frequency	Reference
Gastrointestinal	Nausea, vomiting, diarrhea, abdominal pain	Up to 4% of patients	<sup>[9]</sup>
Hypersensitivity	Rash	Less than 1% of patients	<sup>[9]</sup>
Hematologic	Thrombocytopenia, leukopenia, eosinophilia (very rare)	Very rare	<sup>[9]</sup>
Hepatic	Mild increases in liver function tests	Rare	<sup>[9]</sup>

A meta-analysis comparing cefoperazone-sulbactam to other cephalosporins found the overall incidence of adverse reactions to be similar between the groups (22% vs. 21%), with rash and nausea/vomiting being the most common.<sup>[10]</sup> This suggests a consistent safety profile across the cephalosporin class.

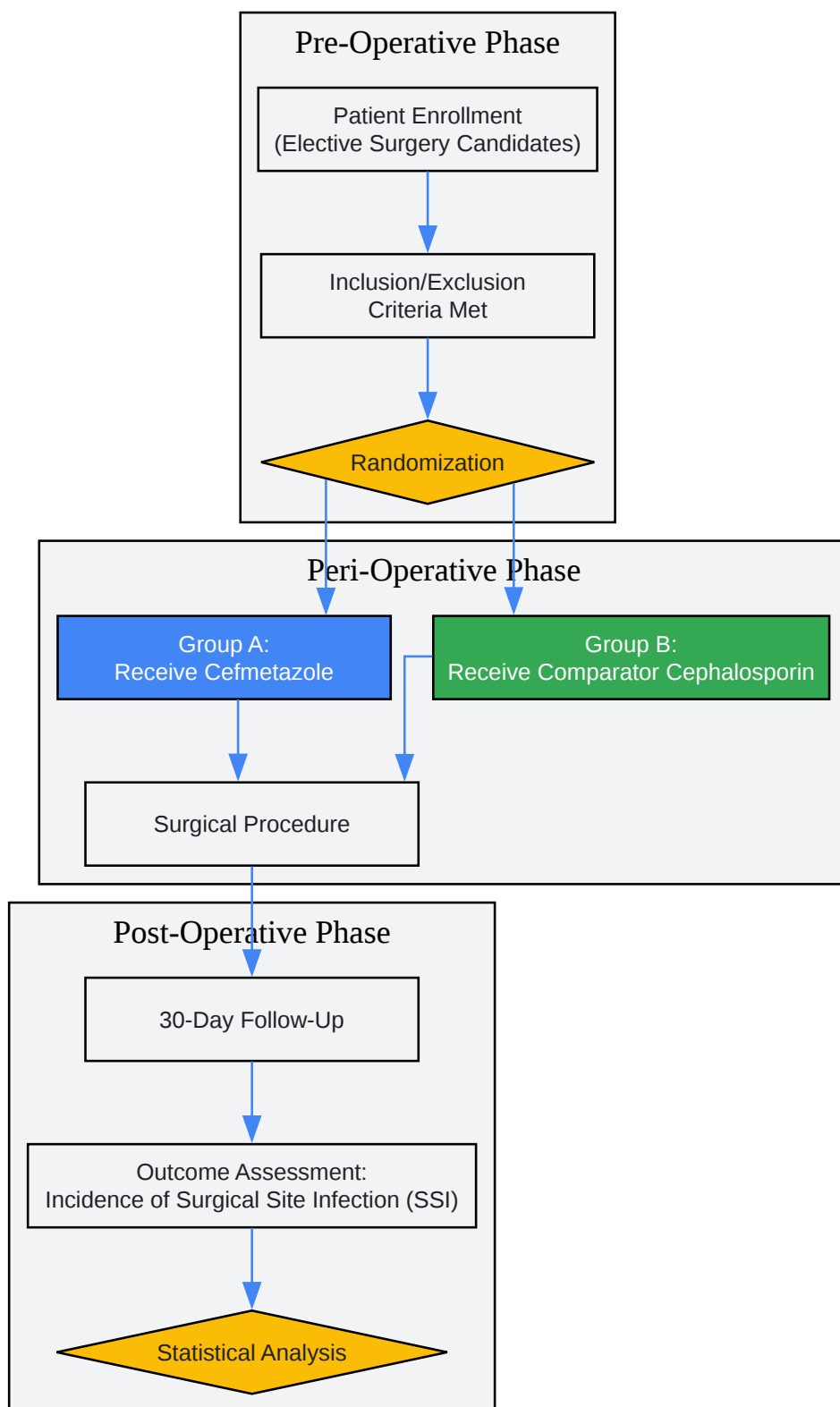
## Experimental Protocols

The methodologies of the cited clinical trials share common frameworks, particularly for surgical prophylaxis studies.

### Example Protocol: Randomized Trial for Surgical Prophylaxis

- Objective: To compare the efficacy and safety of two cephalosporins (e.g., **Cefmetazole** vs. Cefoxitin) in preventing postoperative infections.

- Study Design: A prospective, randomized, multicenter trial.[\[11\]](#)
- Patient Population: Adults scheduled for specific elective surgeries (e.g., colorectal, abdominal).[\[2\]](#)[\[11\]](#) Inclusion criteria often specify age ranges (e.g., 20-80 years) and exclude patients with pre-existing infections, certain organ dysfunctions, or prior antibiotic use.
- Randomization: Patients are randomly assigned to receive either the investigational drug or the comparator.
- Intervention:
  - **Cefmetazole** Group: A specified dose (e.g., a single dose or three doses) is administered intravenously just before the skin incision.[\[11\]](#)
  - Comparator Group: The other cephalosporin is administered according to a standard or comparative dosing regimen.
- Primary Outcome: The primary measure is typically the incidence of surgical site infections (incisional or organ/space) within a defined postoperative period (e.g., 30 days).[\[11\]](#)
- Data Analysis: The infection rates between the two groups are compared using statistical tests to determine if there is a significant difference.



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Caption: A typical experimental workflow for a surgical prophylaxis clinical trial.

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